molecular formula C9H9F2NO2 B7882725 (1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime

(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime

Cat. No.: B7882725
M. Wt: 201.17 g/mol
InChI Key: UESLLYFSTNLUAZ-WUXMJOGZSA-N
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Description

(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, an ethanone moiety, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime typically involves the following steps:

    Formation of the Ethanone Moiety: The initial step involves the preparation of 1-[3-(difluoromethoxy)phenyl]ethanone through a Friedel-Crafts acylation reaction. This reaction uses 3-(difluoromethoxy)benzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oximation: The ethanone derivative is then converted to its oxime form by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert solvent like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Products with nucleophiles replacing fluorine atoms.

Scientific Research Applications

(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[3-(trifluoromethoxy)phenyl]ethanone oxime: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    (1E)-1-[3-(methoxy)phenyl]ethanone oxime: Contains a methoxy group instead of a difluoromethoxy group.

Uniqueness

(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-6(12-13)7-3-2-4-8(5-7)14-9(10)11/h2-5,9,13H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESLLYFSTNLUAZ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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